ethyl {4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenoxy}acetate
Overview
Description
Ethyl {4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenoxy}acetate is a useful research compound. Its molecular formula is C18H20ClNO5S and its molecular weight is 397.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.0750716 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives : The compound has been utilized in reactions leading to 5-arylmethylidene derivatives. These derivatives, upon treatment with specific reagents, yield 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters and -7-carbonitriles, with their structures confirmed via X-ray crystallography, showcasing the (Z)-configuration at the arylmethylidene moiety (Tverdokhlebov et al., 2005).
Antimicrobial Studies of 4‐Oxo‐thiazolidine Derivatives : The compound, when reacted with hydrazine hydrate, forms derivatives that upon further reactions yield 4-thiazolidinone derivatives with potential antimicrobial properties. The structures of these compounds were determined using various spectroscopic methods (Patel et al., 2009).
Synthesis of Thiazolidine‐4‐ones with Biological Activities : Thiazolidinone derivatives have been synthesized through reactions involving dimethyl but-2-ynedioate and characterized for their antitumor and antioxidant activities. These activities highlight the potential of thiazolidinone derivatives in medicinal chemistry (Aly et al., 2012).
Synthesis and Characterization of Celecoxib Derivatives : Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives have been synthesized by reacting ethyl α-bromoacetate with celecoxib derivatives. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the versatility of thiazolidinone derivatives in drug development (Küçükgüzel et al., 2013).
Molecular Docking and Glucosidase Inhibition Studies : Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, synthesized from N-arylthiazole-2-amines, have been studied for their α-glucosidase and β-glucosidase inhibition activities. Some of these compounds showed significant inhibition, suggesting their potential in managing conditions like diabetes through enzyme inhibition (Babar et al., 2017).
Properties
IUPAC Name |
ethyl 2-[4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S/c1-3-5-8-20-17(22)15(26-18(20)23)10-12-6-7-14(13(19)9-12)25-11-16(21)24-4-2/h6-7,9-10H,3-5,8,11H2,1-2H3/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLNUTXARYTPQK-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OCC)Cl)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)OCC)Cl)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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